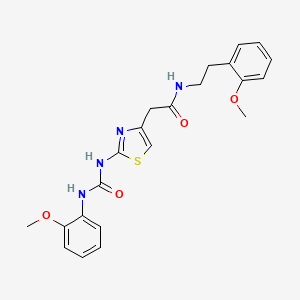

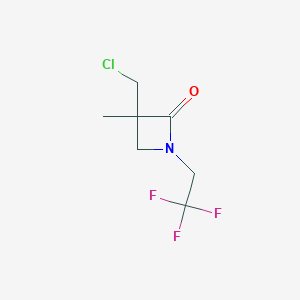

![molecular formula C15H15NO2 B2933195 1-苄基-1H,4H,5H,6H-环戊[b]吡咯-2-羧酸 CAS No. 164736-53-2](/img/structure/B2933195.png)

1-苄基-1H,4H,5H,6H-环戊[b]吡咯-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

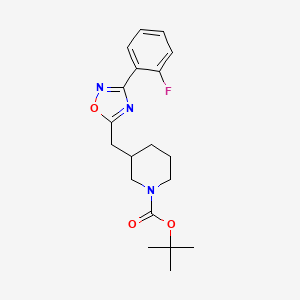

“1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid” is a chemical compound. Based on its name, it contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “cyclopenta[b]” part suggests that this pyrrole ring is fused with a cyclopentane ring . The “1-benzyl” part indicates that there is a benzyl group attached to the first carbon of the pyrrole ring . The “2-carboxylic acid” part means that there is a carboxylic acid functional group attached to the second carbon of the pyrrole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr pyrrole synthesis or another similar method . The benzyl group and the carboxylic acid group could be introduced through various functional group transformations .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the fused ring system and the various functional groups. The aromaticity of the pyrrole ring and the presence of the benzyl group would likely contribute to the stability of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrrole ring, the benzyl group, and the carboxylic acid group. The pyrrole ring is aromatic and can participate in electrophilic aromatic substitution reactions . The benzyl group can be involved in various reactions, such as oxidation or reduction . The carboxylic acid group can participate in various reactions, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyrrole ring, the benzyl group, and the carboxylic acid group. For example, the compound might have a relatively high boiling point due to the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds .科学研究应用

Antimicrobial Agent Development

This compound has been evaluated for its potential as an antimicrobial agent. Derivatives of this compound have shown good activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential for future drug discovery and development as an antibacterial agent .

Antifungal Applications

The structural framework of the compound is conducive to antifungal activity. This is particularly relevant in the development of new antifungal agents, which could be crucial in addressing drug-resistant fungal infections .

Coordination Chemistry

Derivatives of this compound, such as Schiff bases, have been used as chelating ligands in coordination chemistry. These compounds exhibit photochromic and thermochromic characteristics, making them useful in various chemical applications .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of heterocyclic compounds. Heterocycles containing nitrogen and sulfur atoms are significant due to their versatile synthetic applicability and pharmacological properties .

Pharmaceutical Intermediates

The compound’s structure is beneficial for creating pharmaceutical intermediates. These intermediates can be further modified to enhance their pharmacological effects or to create new drugs with specific therapeutic actions .

Chemical Synthesis and Material Science

Scientists have utilized this compound in various areas of research, including material science and chemical synthesis. Its properties can be leveraged to create materials with specific desired characteristics .

Analytical Chemistry Applications

In analytical chemistry, the compound can be used for method development and validation, serving as a standard or reference compound due to its well-defined structure and properties .

Biopharma Production

The compound’s derivatives are also explored in biopharma production, where they may play a role in the synthesis of biologically active molecules or as part of the drug formulation process .

作用机制

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the specific biological target. If it’s used as a reagent in a chemical reaction, the mechanism of action would depend on the specific reaction conditions and the other reactants .

未来方向

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be studied further as a potential drug . If it’s a useful reagent in chemical reactions, research could be conducted to optimize its use and explore new reactions .

属性

IUPAC Name |

1-benzyl-5,6-dihydro-4H-cyclopenta[b]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(18)14-9-12-7-4-8-13(12)16(14)10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBPAULHOBIMNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=C2)C(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

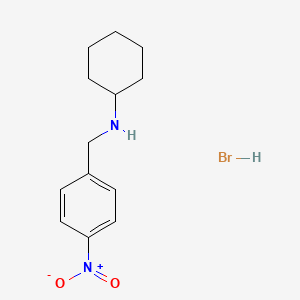

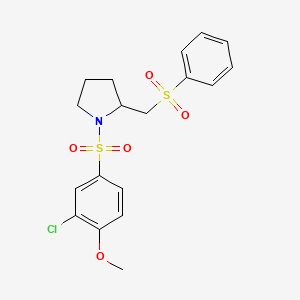

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2933116.png)

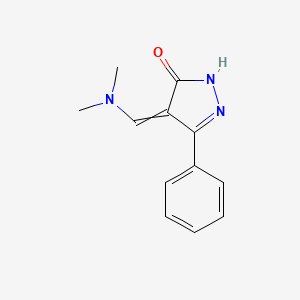

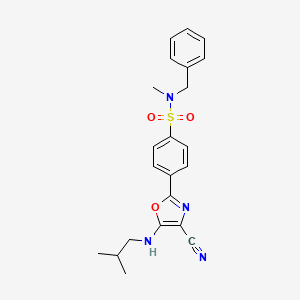

![3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2933119.png)

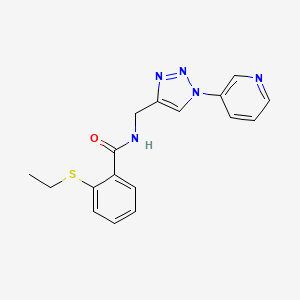

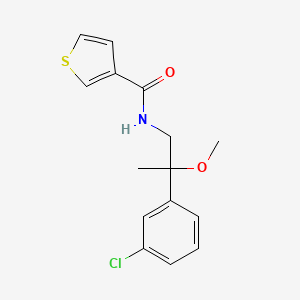

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenethylacetamide](/img/structure/B2933124.png)

![N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2933133.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933134.png)